6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Description
BenchChem offers high-quality 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-6-5(3-4)7(14)16-8(15)13-6/h1-3H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMDXJUAHDROHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707254 | |
| Record name | 6-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
781-94-2 | |
| Record name | 6-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)isatoic Anhydride
5-(Trifluoromethyl)isatoic anhydride, a derivative of 1H-benzo[d][1][2]oxazine-2,4-dione, stands as a pivotal intermediate in the synthesis of complex nitrogen-containing heterocyclic structures. These scaffolds, including quinazolines, quinazolinones, and benzodiazepines, are central to numerous pharmaceutically active compounds.[2][3] The strategic incorporation of a trifluoromethyl (-CF3) group at the 5-position is a cornerstone of modern medicinal chemistry. This group is prized for its ability to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4][5][6] As such, 5-(trifluoromethyl)isatoic anhydride is not merely a reagent but a strategic tool for drug development professionals seeking to optimize lead compounds.
This guide provides a detailed, field-proven protocol for the synthesis of 5-(trifluoromethyl)isatoic anhydride, grounded in established chemical principles. It is designed for researchers and scientists, offering not just a series of steps, but an in-depth understanding of the causality behind the experimental choices, ensuring both reproducibility and safety.
Strategic Approach: Retrosynthetic Analysis
The most direct and reliable synthetic pathway to isatoic anhydrides is the cyclization of the corresponding anthranilic acid. For our target molecule, the logical precursor is 2-amino-5-(trifluoromethyl)benzoic acid . The core transformation involves the introduction of a carbonyl group that bridges the amino and carboxylic acid functionalities. While several carbonylating agents exist, phosgene (COCl₂) remains a highly efficient and historically significant reagent for this purpose, forming the basis of our primary protocol.
Core Protocol: Phosgenation of 2-Amino-5-(trifluoromethyl)benzoic Acid
This method is adapted from the robust and well-documented procedure for synthesizing the parent isatoic anhydride, as detailed in Organic Syntheses.[7] The underlying principle is the reaction of the anthranilic acid derivative with phosgene in an acidic aqueous medium. The acid protonates the starting material to aid solubility and the phosgene acts as a dehydrative cyclizing agent.
Extreme Caution: Phosgene is a highly toxic and corrosive gas. This entire procedure must be conducted in a certified, high-performance chemical fume hood by personnel trained in handling acutely toxic materials. All associated apparatus must be gas-tight.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 2-Amino-5-(trifluoromethyl)benzoic acid | C₈H₆F₃NO₂ | 205.13 | 328-03-0 | Starting material |
| Concentrated Hydrochloric Acid (~37%) | HCl | 36.46 | 7647-01-0 | Corrosive |
| Phosgene | COCl₂ | 98.92 | 75-44-5 | Extremely Toxic |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | |
| Concentrated Ammonium Hydroxide | NH₄OH | 35.04 | 1336-21-6 | For scrubber |
Equipment:
-
Three-necked round-bottom flask (2 L capacity)
-
Mechanical stirrer (Hershberg stirrer recommended for efficient mixing)
-
Gas inlet tube with a sintered glass gas-dispersing tip
-
Thermometer
-
Gas outlet connected to a series of safety flasks and a gas scrubber containing ammonium hydroxide
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Experimental Protocol
-
Preparation of the Starting Material Solution:
-
In the 2 L three-necked flask, dissolve 205.1 g (1.0 mole) of 2-amino-5-(trifluoromethyl)benzoic acid in a mixture of 1 L of deionized water and 126 mL of concentrated hydrochloric acid. Gentle warming may be required to achieve complete dissolution.
-
Filter the resulting solution to remove any particulate impurities.
-
-
Reaction Setup:
-
Assemble the apparatus within a certified chemical fume hood. Equip the flask with the mechanical stirrer, gas inlet tube (connected to a phosgene cylinder via a safety flask), and a gas outlet/thermometer assembly. The outlet must be connected to a scrubber system to neutralize excess phosgene.
-
Ensure the gas-dispersing tip is submerged well below the surface of the liquid.
-
-
Phosgenation:
-
Begin rapid stirring of the solution.[7]
-
Introduce a steady stream of phosgene gas into the solution. The rate should be controlled such that bubbles escape slowly into the ammonia scrubber (approx. 2-3 bubbles per second).
-
The product, 5-(trifluoromethyl)isatoic anhydride, will begin to precipitate shortly after the phosgene introduction starts.[7]
-
The reaction is exothermic. Monitor the temperature closely and regulate the phosgene flow to ensure the temperature does not exceed 50°C. Exceeding this temperature can lead to the formation of undesired byproducts.[7]
-
Continue the addition of phosgene for 3-5 hours, or until the rate of gas absorption significantly decreases, indicating the reaction is nearing completion.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, stop the phosgene flow and disconnect the cylinder. Pass a stream of dry air or nitrogen through the reaction mixture to purge any residual phosgene into the scrubber.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with three 500 mL portions of cold deionized water to remove residual acid and salts.
-
Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically high, in the range of 85-95%.
-
Workflow Diagram
Fig. 1: Synthesis Workflow
Safer Alternative Protocol: Oxidation of 5-(Trifluoromethyl)isatin
Recognizing the significant hazards associated with phosgene, an alternative route employing the oxidation of an isatin precursor is highly recommended. This method avoids the use of acutely toxic gases and offers a safer, more accessible pathway for many laboratories.
Principle and Causality
This synthesis proceeds via the oxidative cleavage of the 2,3-carbon-carbon bond of the isatin ring.[2] Oxidizing agents like hydrogen peroxide, in the presence of an acid catalyst, can effectively insert an oxygen atom, leading to the formation of the six-membered anhydride ring.[8] This approach is advantageous as it often proceeds under milder conditions and with a more favorable safety profile.
Outline of Procedure
-
Suspension: Suspend 5-(trifluoromethyl)isatin in a suitable acidic medium, such as glacial acetic acid or formic acid.[8]
-
Oxidation: Slowly add a solution of hydrogen peroxide (e.g., 30-50% H₂O₂) dropwise to the suspension, while maintaining the temperature with slight cooling (e.g., 25-40°C).[8]
-
Reaction & Isolation: Stir the mixture for a designated period (e.g., 1-2 hours) after the addition is complete. The product typically precipitates from the reaction mixture.[8]
-
Purification: Collect the solid by filtration, wash with water, and dry to yield 5-(trifluoromethyl)isatoic anhydride.
This method provides a valuable alternative that aligns with modern principles of green and sustainable chemistry by eliminating a highly hazardous reagent.
Conclusion
5-(Trifluoromethyl)isatoic anhydride is an indispensable building block for the synthesis of advanced pharmaceutical intermediates. The choice of synthetic protocol—be it the highly efficient phosgenation route or the safer isatin oxidation method—should be guided by the available laboratory infrastructure, safety protocols, and the scale of the synthesis. By understanding the chemical principles behind each step, researchers can confidently and safely produce this valuable compound, accelerating the discovery and development of next-generation therapeutics.
References
- WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof.
-
Isatoic Anhydride. Organic Syntheses Procedure. [Link]
-
Synthesis of isatoic anhydride derivatives (microreview). ResearchGate. [Link]
-
isatoic anhydride synthesis. Sciencemadness Discussion Board. [Link]
- CN104402840B - Synthesis process of isatoic anhydride.
- CN101973955A - Method for synthesizing isatoic anhydride.
-
Copper-catalyzed N-arylation of isatoic anhydride with unsymmetrical iodonium salt at room temperature. Shodhganga. [Link]
-
Preparation of isatoic anhydride from phthalimide. ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. PubMed. [Link]
-
Safety Data Sheet: Trifluoroacetic anhydride. Carl ROTH. [Link]
- US4316020A - Preparation of isatoic anhydrides.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. ResearchGate. [Link]
-
Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Royal Society of Chemistry. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Material Safety Data Sheet - Isatoic Anhydride, 98% (Titr.). Cole-Parmer. [Link]
-
125570 - Trifluoromethanesulfonic anhydride - Safety Data Sheet. DC Fine Chemicals. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Isatoic Anhydride | C8H5NO3. PubChem. [Link]
-
Preparation of Optically Pure α-Trifluoromethyl-α-amino Acids from N-Tosyl-2-trifluoromethyl-2-alkyloxycarbonyl Aziridine. ResearchGate. [Link]
Sources
- 1. WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4316020A - Preparation of isatoic anhydrides - Google Patents [patents.google.com]
An In-Depth Technical Guide to 5-(Trifluoromethyl)isatoic Anhydride: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorination in Drug Design
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for modulating the physicochemical and biological properties of drug candidates. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a molecule's efficacy, bioavailability, and pharmacokinetic profile. This guide provides a comprehensive overview of a key building block in this field: 5-(trifluoromethyl)isatoic anhydride. We will delve into its historical context, synthetic pathways, chemical properties, and its burgeoning role in the development of novel therapeutics.
A Historical Perspective: The Evolution of Isatoic Anhydrides
The story of 5-(trifluoromethyl)isatoic anhydride is built upon the foundation of its parent molecule, isatoic anhydride. The synthesis of isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) was first reported in 1883 by Friedländer and Wleügel, who prepared it from anthranil and ethyl chloroformate. Initially named "anthranilic carboxylic acid," it was later renamed "isatoic acid" by Kolbe after he synthesized it via the oxidation of isatin. The term "isatoic anhydride" was ultimately proposed by Erdmann in 1899 and has been adopted since.[1]
For decades, isatoic anhydride and its derivatives have been recognized as versatile intermediates in organic synthesis. Their ability to serve as precursors to a wide array of nitrogen-containing heterocycles, such as quinazolines, quinolones, and benzodiazepines, has cemented their importance in medicinal chemistry.[1] The advent of organofluorine chemistry in the 20th century set the stage for the development of fluorinated analogs like 5-(trifluoromethyl)isatoic anhydride, driven by the increasing demand for novel drug candidates with enhanced properties.
While a definitive first synthesis of 5-(trifluoromethyl)isatoic anhydride is not prominently documented in readily available literature, its development is intrinsically linked to the broader exploration of trifluoromethylated building blocks for pharmaceuticals and agrochemicals. The general synthetic strategies for substituted isatoic anhydrides, developed over many years, have been adapted for the preparation of this specific and valuable compound.
Synthesis and Mechanistic Insights
The preparation of 5-(trifluoromethyl)isatoic anhydride is a multi-step process that begins with commercially available starting materials. The most common and industrially viable route involves the synthesis of the key intermediate, 4-(trifluoromethyl)anthranilic acid, followed by cyclization to form the desired anhydride.
Step 1: Synthesis of 4-(Trifluoromethyl)anthranilic Acid
A common precursor for 4-(trifluoromethyl)anthranilic acid is 4-chloro-3-nitrobenzotrifluoride. The synthesis proceeds through a two-step sequence: amination followed by reduction of the nitro group.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)anthranilic Acid
-
Amination of 4-chloro-3-nitrobenzotrifluoride: 4-chloro-3-nitrobenzotrifluoride is reacted with ammonia in a suitable solvent under pressure and elevated temperature. This nucleophilic aromatic substitution reaction replaces the chlorine atom with an amino group.
-
Reduction of the Nitro Group: The resulting 2-nitro-4-(trifluoromethyl)aniline is then subjected to a reduction reaction to convert the nitro group to an amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid).
-
Work-up and Isolation: Following the reduction, the reaction mixture is neutralized, and the 4-(trifluoromethyl)anthranilic acid is isolated by precipitation and filtration. Further purification can be achieved by recrystallization.
Causality in Experimental Choices:
-
Choice of Starting Material: 4-chloro-3-nitrobenzotrifluoride is an attractive starting material due to the reactivity of the chlorine atom towards nucleophilic substitution, activated by the electron-withdrawing nitro and trifluoromethyl groups.
-
Reaction Conditions for Amination: The use of elevated temperature and pressure is necessary to overcome the activation energy barrier for the nucleophilic aromatic substitution.
-
Choice of Reducing Agent: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. However, for scalability, metal-acid reductions can be more cost-effective.
Diagram: Synthetic Pathway to 4-(Trifluoromethyl)anthranilic Acid
Sources
Navigating the Synthesis and Procurement of 6-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: A Technical Guide
Introduction: The Significance of a Trifluoromethylated Benzoxazinedione Scaffold
For researchers and professionals in drug development and materials science, the incorporation of fluorine-containing motifs is a cornerstone of modern molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. When integrated into a privileged scaffold like the 2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, also known as isatoic anhydride, it creates a versatile building block for a new generation of pharmaceuticals and functional materials. This guide provides an in-depth technical overview of 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, focusing on its synthesis due to its limited direct commercial availability.
Part 1: Commercial Availability Assessment
A thorough market survey reveals that 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is not a readily available, off-the-shelf compound from major chemical suppliers. Its specialized nature necessitates a custom synthesis approach. However, the key precursor, 2-amino-5-(trifluoromethyl)benzoic acid , is commercially available from several reputable sources. This availability is the critical starting point for a feasible and efficient synthesis of the target molecule.
Commercial Suppliers of the Key Precursor: 2-Amino-5-(trifluoromethyl)benzoic acid (CAS: 83265-53-6)
| Supplier | Purity | Available Quantities | Notes |
| Biosynth | Information not specified | 1 g, 2 g, 5 g, 10 g | White crystalline solid, soluble in water[1]. |
| Aceschem | ≥ 98% | Available upon request | Provides NMR, MSDS, HPLC, and COA documentation[2]. |
| Manchester Organics | 96% | Custom pack sizes | Lead time of 4-6 weeks is indicated[3]. |
| Fisher Scientific | 95% | 250 mg, 1 g | Offered under the Thermo Scientific Chemicals brand[4]. |
| Various Indian Suppliers | >98% | Bulk quantities | Marketed as an intermediate for pharmaceuticals and agrochemicals[5]. |
This data indicates that researchers can reliably procure the necessary starting material in various quantities and purities to suit their specific research and development needs.
Part 2: Synthetic Strategy and Experimental Protocol
The most established and direct method for synthesizing isatoic anhydrides is the cyclization of the corresponding anthranilic acid. This is typically achieved through the use of phosgene or a less hazardous phosgene equivalent.
Synthetic Workflow Diagram
Caption: A diagram illustrating the one-step synthesis of the target compound from its commercially available precursor.
Detailed Experimental Protocol: Phosgene-Mediated Cyclization
This protocol is adapted from a general and reliable procedure for the synthesis of isatoic anhydrides from anthranilic acids.[6]
Disclaimer: This procedure involves the use of phosgene , a highly toxic and hazardous chemical. All operations must be conducted in a certified and properly functioning chemical fume hood by trained personnel with appropriate personal protective equipment (PPE), including respiratory protection. Safer alternatives like diphosgene or triphosgene can be used, but they also require stringent safety measures as they can decompose to phosgene.[7]
Materials and Reagents:
-
2-Amino-5-(trifluoromethyl)benzoic acid
-
Phosgene (or an equivalent like triphosgene)
-
Anhydrous dioxane or Tetrahydrofuran (THF)
-
Dry nitrogen or argon gas
-
Standard laboratory glassware (three-necked flask, condenser, gas inlet tube, mechanical stirrer)
-
Scrubber system for unreacted phosgene (e.g., concentrated sodium hydroxide solution)
Procedure:
-
Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the future solvent, and a reflux condenser connected to a gas outlet leading to a scrubber system is assembled. The entire apparatus must be thoroughly dried and purged with an inert gas (nitrogen or argon).
-
Dissolution of the Starting Material: 2-Amino-5-(trifluoromethyl)benzoic acid is dissolved in anhydrous dioxane or THF in the reaction flask. Gentle warming may be necessary to achieve complete dissolution.
-
Introduction of Phosgene: With vigorous stirring, a stream of phosgene gas is introduced into the solution at a controlled rate. The reaction is exothermic, and the temperature should be maintained, typically between 20-50°C, using a cooling bath if necessary.[6]
-
Reaction Monitoring and Product Precipitation: The reaction progress can be monitored by the precipitation of the product, 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, which is typically a solid. The introduction of phosgene is continued until the absorption of the gas significantly decreases.
-
Work-up and Isolation:
-
Once the reaction is complete, the system is purged with an inert gas to remove any residual phosgene.
-
The precipitated solid is collected by vacuum filtration.
-
The product is washed with cold, dry solvent (dioxane or THF) and then with a non-polar solvent like hexane to facilitate drying.
-
The resulting solid is dried under vacuum to yield the final product.
-
Alternative Phosgene-Free Synthesis
For laboratories not equipped to handle phosgene, an alternative two-step method can be employed using ethyl chloroformate followed by cyclization with thionyl chloride.[8]
-
Formation of the Ethoxycarbonyl Intermediate: 2-Amino-5-(trifluoromethyl)benzoic acid is reacted with ethyl chloroformate in the presence of a base (e.g., sodium carbonate) in an aqueous acetone mixture. This reaction forms the N-ethoxycarbonyl derivative.
-
Cyclization: The isolated intermediate is then treated with thionyl chloride in an inert solvent like THF at room temperature to induce cyclization and formation of the desired isatoic anhydride.
Part 3: Physicochemical Properties and Spectroscopic Data (Predicted)
While experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₄F₃NO₃ |
| Molecular Weight | 231.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be high, likely >200°C with decomposition, similar to unsubstituted isatoic anhydride (243°C)[9]. |
| Solubility | Likely sparingly soluble in water, with better solubility in polar aprotic organic solvents like DMSO and DMF. |
| ¹H NMR | Aromatic protons would appear in the downfield region, with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The N-H proton would likely be a broad singlet. |
| ¹⁹F NMR | A sharp singlet corresponding to the -CF₃ group. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, and two distinct carbonyl (C=O) stretching bands for the anhydride moiety. |
Part 4: Applications in Research and Development
The 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione scaffold is a highly valuable intermediate for several reasons:
-
Pharmaceutical Synthesis: Isatoic anhydrides are well-established precursors for the synthesis of quinazolinones, a class of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10] The presence of the trifluoromethyl group can enhance the pharmacological profile of these derivatives.
-
Agrochemicals: Many modern herbicides and pesticides are based on nitrogen-containing heterocyclic structures. The reactivity of the isatoic anhydride ring allows for the construction of complex molecules with potential agrochemical applications.
-
Materials Science: The ability of isatoic anhydrides to release carbon dioxide upon reaction makes them useful as blowing agents in the polymer industry.[9] The trifluoromethyl group can impart unique properties such as thermal stability and hydrophobicity to the resulting polymers.
Conclusion
While 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is not a stock chemical, its synthesis is readily achievable through well-documented chemical transformations. The commercial availability of its direct precursor, 2-amino-5-(trifluoromethyl)benzoic acid, provides a solid foundation for its preparation in a laboratory setting. The strategic importance of this trifluoromethylated building block in medicinal chemistry and materials science underscores the value of the synthetic protocols outlined in this guide for advancing research and development in these fields.
References
-
Sciencemadness Discussion Board. (2014, September 8). isatoic anhydride synthesis. Retrieved from [Link]
-
Organic Syntheses. isatoic anhydride. Retrieved from [Link]
- Google Patents. (n.d.). US5981749A - Process for producing isatoic anhydrides.
-
Wikipedia. (n.d.). Isatoic anhydride. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, October 20). Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Retrieved from [Link]
- Google Patents. (n.d.). US4369316A - 3,1 Benzoxazine 2,4-dione.
- Google Patents. (n.d.). CN101973955A - Method for synthesizing isatoic anhydride.
-
ACS Publications. (2023, September 18). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemistry of 2H‐3,1‐benzoxazine‐2,4‐(1H)dione (isatoic anhydride) 3. One step synthesis of 2,3‐dihydro‐4,1,6‐benzoxadiazonine‐5,7‐(1H,6H)diones. Retrieved from [Link]
- Google Patents. (n.d.). WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof.
-
ResearchGate. (n.d.). Photochemical trifluoromethylation of alkenes with trifluoromethylsulfonyl-pyridinium salt accompanied by SO₂ insertion: Synthesis of trifluoromethylated 4H-benzo[e][6][11][12]thiadiazine 1,1-dioxides. Retrieved from [Link]
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
ResearchGate. (n.d.). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][11]oxazine-2,4-diones. Retrieved from [Link]
-
National Institutes of Health. (2023, January 16). Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. Retrieved from [Link]
- Google Patents. (n.d.). SU446126A3 - Method for continuous production of anthranilic acid and / or isatoic anhydride.
-
IndiaMART. (n.d.). 2-amino-5-(trifluoromethyl)benzoic Acid. Retrieved from [Link]
-
Acta Chimica Slovenica. (n.d.). synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
-
ResearchGate. (n.d.). A Green Chemistry Approach to the Synthesis of Isatoic Anhydrides from Anthranilic Acid Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). Retrieved from [Link]
-
SciSpace. (n.d.). The synthesis of 1,2,4-benzotriazines. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. aceschem.com [aceschem.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. 2-Amino-5-(trifluoromethyl)benzoic acid, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 2-amino-5-(trifluoromethyl)benzoic Acid - Cas No: 83265-53-6 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Sciencemadness Discussion Board - isatoic anhydride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. US5981749A - Process for producing isatoic anhydrides - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis of 2-Amino-5-(trifluoromethyl)benzamides via Reaction of 5-(Trifluoromethyl)isatoic Anhydride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the reaction of 5-(trifluoromethyl)isatoic anhydride with primary amines, a critical transformation in medicinal chemistry for synthesizing valuable 2-amino-5-(trifluoromethyl)benzamide intermediates. These scaffolds are prevalent in a wide range of biologically active molecules. This guide details the underlying reaction mechanism, offers a robust and validated experimental protocol, provides troubleshooting advice, and discusses the significance of this chemical moiety in modern drug discovery.
Introduction: The Strategic Importance of the Trifluoromethyl-Benzamide Scaffold
The 2-amino-5-(trifluoromethyl)benzamide core is a privileged scaffold in medicinal chemistry. The trifluoromethyl (-CF3) group is a key pharmacophore known to enhance metabolic stability, improve receptor binding affinity, and increase the bioavailability of drug candidates by modifying their lipophilicity and electronic properties.[1] Benzamide derivatives themselves are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]
The reaction of 5-(trifluoromethyl)isatoic anhydride with primary amines offers a direct, efficient, and atom-economical route to access this important class of compounds.[3] The process is characterized by its operational simplicity and the spontaneous evolution of carbon dioxide, which drives the reaction to completion. Understanding and mastering this reaction is essential for chemists involved in the synthesis of novel therapeutic agents.
Reaction Mechanism: Acylation and Decarboxylation Cascade
The reaction proceeds through a well-established nucleophilic addition-elimination mechanism at one of the anhydride's carbonyl carbons.[4][5] The primary amine acts as the nucleophile.
The process can be dissected into three key steps:
-
Nucleophilic Attack: The lone pair of the primary amine's nitrogen atom attacks the more electrophilic carbonyl carbon (C4) of the isatoic anhydride ring. This forms a tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the heterocyclic ring to form an unstable N-carboxyanthranilic acid derivative.
-
Decarboxylation: This intermediate readily undergoes decarboxylation (loss of CO2), a thermodynamically favorable process that serves as the driving force for the reaction, to yield the final 2-amino-5-(trifluoromethyl)benzamide product.[6]
Caption: Figure 1: Reaction Mechanism
Experimental Protocol
This protocol provides a general method for the synthesis of a representative 2-amino-5-(trifluoromethyl)benzamide. It should be adapted based on the specific properties (e.g., reactivity, solubility) of the primary amine being used.
Materials and Reagents
-
5-(Trifluoromethyl)isatoic anhydride (1.0 eq.)
-
Primary amine (1.0 - 1.2 eq.)
-
Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent (e.g., THF, Acetonitrile)
-
Deionized water
-
Brine solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Condenser (optional, for reactions at elevated temperatures)
-
Nitrogen or Argon inlet
-
Addition funnel (for liquid amines)
-
Stirring hotplate
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[7]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood. Isatoic anhydrides can be respiratory irritants.[7][8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Isatoic anhydride is moisture-sensitive and should be handled under a dry atmosphere.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 5-(trifluoromethyl)isatoic anhydride (1.0 eq.).
-
Solvent Addition: Add a suitable anhydrous aprotic solvent, such as DMF, to dissolve or suspend the anhydride. The typical concentration is 0.2-0.5 M.
-
Amine Addition:
-
For solid amines: Add the primary amine (1.0-1.1 eq.) in one portion to the stirred suspension.
-
For liquid amines: Dissolve the primary amine (1.0-1.1 eq.) in a small amount of the reaction solvent and add it dropwise to the reaction mixture at room temperature over 5-10 minutes. A slight exotherm may be observed.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can often be visually monitored by the dissolution of the anhydride and the gentle evolution of CO2 gas. The reaction is typically complete within 1 to 4 hours. For less reactive amines, heating to 50-80 °C may be required.[11] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting anhydride is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature (if heated).
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate (EtOAc).
-
Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
-
Dry the combined organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-(trifluoromethyl)benzamide.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy.
Summary of Typical Reaction Conditions
| Amine Type | Equivalents | Solvent | Temperature | Time (h) | Typical Yield |
| Aliphatic (e.g., Butylamine) | 1.05 | DMF | Room Temp. | 1-2 | >90% |
| Aromatic (e.g., Aniline) | 1.1 | Acetonitrile | 50 °C | 2-4 | 80-95% |
| Hindered (e.g., t-Butylamine) | 1.2 | DMF | 80 °C | 4-8 | 60-80% |
| Heterocyclic (e.g., 2-Aminopyridine) | 1.1 | THF | Reflux | 3-6 | 75-90% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Low reactivity of the amine (steric hindrance or electronic effects).- Poor quality or wet isatoic anhydride.- Insufficient reaction time/temperature. | - Increase reaction temperature (e.g., to 80 °C).- Use a more polar solvent like DMF or NMP.- Add a slight excess of the amine (1.2 eq.).- Ensure anhydride is dry and of high purity. |
| Formation of Byproducts | - Reaction with solvent (if protic solvent is used).- Dimerization or side reactions at high temperatures. | - Use an anhydrous aprotic solvent.- Avoid excessive heating; find the minimum temperature for a reasonable reaction rate.- Ensure slow addition of the amine to control any exotherm. |
| Difficult Purification | - Residual DMF in the crude product.- Product and starting material have similar polarity. | - Perform multiple aqueous washes during work-up to remove DMF.- Optimize the TLC mobile phase to achieve better separation before attempting column chromatography. Consider a different solvent system (e.g., Dichloromethane/Methanol). |
Applications in Drug Discovery
The 2-amino-5-(trifluoromethyl)benzamide scaffold is a cornerstone for the development of a diverse range of therapeutic agents. Its structural features allow for versatile derivatization at the amino and amide functionalities, enabling chemists to fine-tune the pharmacological properties of the molecule.
Notable applications include:
-
Enzyme Inhibitors: The scaffold is found in molecules designed to inhibit various enzymes.[3]
-
Anticancer Agents: Certain derivatives have shown cytotoxic effects against human cancer cell lines.[3]
-
Anticonvulsants: The benzamide class of compounds has been extensively studied for anticonvulsant activity.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. 2-Amino-5-(trifluoromethyl)benzamide|CAS 16499-54-0 [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. myttex.net [myttex.net]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. Sciencemadness Discussion Board - isatoic anhydride condensation - Powered by XMB 1.9.11 [sciencemadness.org]
One-Pot Synthesis of 6-(Trifluoromethyl)quinazolinones: A Senior Application Scientist's Guide
Introduction: The Significance of Trifluoromethylated Quinazolinones in Modern Drug Discovery
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] These nitrogen-containing heterocycles exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3] The introduction of a trifluoromethyl (-CF3) group into the quinazolinone core can significantly enhance the therapeutic potential of these molecules. The -CF3 group is known to improve metabolic stability, increase lipophilicity, and enhance bioavailability, making trifluoromethylated quinazolinones highly attractive candidates for drug development.[4]
This application note provides a detailed guide for the efficient one-pot synthesis of 6-(trifluoromethyl)quinazolinones using 5-(trifluoromethyl)isatoic anhydride as a key precursor. We will delve into the underlying reaction mechanisms, provide step-by-step protocols for both conventional and microwave-assisted synthesis, and offer insights into the optimization of reaction conditions. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and explore this promising class of compounds.
Reaction Principle: A Three-Component Cascade to Quinazolinone Formation
The one-pot synthesis of 2,3-disubstituted 6-(trifluoromethyl)quinazolin-4(3H)-ones from 5-(trifluoromethyl)isatoic anhydride is a multicomponent reaction (MCR) that offers significant advantages in terms of efficiency, atom economy, and reduced waste generation.[2] This strategy typically involves the reaction of three key components in a single reaction vessel:
-
5-(Trifluoromethyl)isatoic Anhydride: The foundational building block that provides the trifluoromethylated benzene ring and the C4-carbonyl group of the quinazolinone core.
-
A Primary Amine: This component introduces the substituent at the N3 position of the quinazolinone ring.
-
An Aldehyde or Orthoester: This component provides the carbon atom for the C2 position and its corresponding substituent.
The reaction proceeds through a domino sequence of reactions, where the intermediates are generated and consumed in situ. The generally accepted mechanism involves two main stages:
Stage 1: Ring-Opening of Isatoic Anhydride The reaction is initiated by the nucleophilic attack of the primary amine on the more electrophilic C4-carbonyl group of the 5-(trifluoromethyl)isatoic anhydride. This leads to the ring-opening of the anhydride and the formation of a 2-amino-5-(trifluoromethyl)-N-substituted-benzamide intermediate, with the concurrent release of carbon dioxide.
Stage 2: Condensation and Cyclization The in situ generated 2-aminobenzamide then reacts with the third component.
-
With an Aldehyde: The amino group of the benzamide condenses with the aldehyde to form a Schiff base (imine) intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the imine carbon, followed by dehydration or oxidation, yields the final 2,3-disubstituted 6-(trifluoromethyl)quinazolin-4(3H)-one.
-
With an Orthoester: The orthoester serves as a precursor to an electrophilic species that reacts with the 2-aminobenzamide, leading to cyclization and formation of the quinazolinone ring.
The efficiency of this one-pot synthesis can often be enhanced through the use of catalysts, such as Brønsted or Lewis acids, or by employing microwave irradiation to accelerate the reaction rates.[5][6]
Visualizing the Synthesis
Experimental Workflow
Caption: General workflow for the one-pot synthesis of 6-(trifluoromethyl)quinazolinones.
Proposed Reaction Mechanism
Caption: Simplified mechanism for the aldehyde-based one-pot synthesis.
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol is adapted from general procedures for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.[5][7]
Materials:
-
5-(Trifluoromethyl)isatoic anhydride
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
p-Toluenesulfonic acid (p-TsOH) (catalyst, optional)[8]
-
Ethanol or Acetic Acid (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a round-bottom flask, add 5-(trifluoromethyl)isatoic anhydride (1.0 mmol), the primary amine (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of p-TsOH (0.1 mmol, optional).
-
Add the chosen solvent (e.g., ethanol or glacial acetic acid, 5-10 mL).
-
Stir the mixture at room temperature for 5-10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water (20-30 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improves yields.[6][9]
Materials:
-
5-(Trifluoromethyl)isatoic anhydride
-
Substituted primary amine
-
Substituted orthoester (e.g., triethyl orthoformate) or aldehyde
-
Microwave reactor with sealed vessels
-
Solvent (e.g., DMF, ethanol, or solvent-free)
Procedure:
-
In a microwave-safe reaction vessel, combine 5-(trifluoromethyl)isatoic anhydride (1.0 mmol), the primary amine (1.1 mmol), and the orthoester or aldehyde (1.2 mmol).
-
If using a solvent, add a minimal amount (2-3 mL) of a high-boiling polar solvent like DMF. For solvent-free conditions, ensure the reagents are well-mixed.[10]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). Note: The optimal temperature and time should be determined empirically.
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a beaker and add cold water to precipitate the product.
-
Isolate and purify the product as described in Protocol 1 (steps 8-11).
Data and Expected Results
The following table provides a representative, though not exhaustive, list of potential substrates and the expected product classes. Yields are based on analogous reactions reported in the literature for similar isatoic anhydrides and may vary.
| 5-(Trifluoromethyl)isatoic Anhydride (1 eq.) | Primary Amine (1 eq.) | Aldehyde/Orthoester (1 eq.) | Product: 6-(Trifluoromethyl)quinazolin-4(3H)-one | Typical Conditions |
| 1.0 mmol | Aniline | Benzaldehyde | 2,3-Diphenyl-6-(trifluoromethyl) | Acetic acid, reflux, 4h |
| 1.0 mmol | Benzylamine | 4-Chlorobenzaldehyde | 3-Benzyl-2-(4-chlorophenyl)-6-(trifluoromethyl) | Ethanol, reflux, 6h |
| 1.0 mmol | Cyclohexylamine | Triethyl orthoformate | 3-Cyclohexyl-6-(trifluoromethyl) | Microwave, 140°C, 20 min |
| 1.0 mmol | 4-Methoxyaniline | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-3-(4-methoxyphenyl)-6-(trifluoromethyl) | p-TsOH, Ethanol, reflux, 5h |
Troubleshooting and Expert Insights
-
Low Yields: If yields are low, consider increasing the reaction time or temperature. The addition of a catalytic amount of a Brønsted acid like p-TsOH or a Lewis acid like Bi(NO3)3·5H2O can significantly improve the reaction rate and yield.[5][8] For less reactive amines or aldehydes, microwave-assisted synthesis is highly recommended.
-
Side Product Formation: In some cases, particularly with diamines, the formation of bis-benzamide derivatives can occur.[4] Using a slight excess of the isatoic anhydride and carefully controlling the stoichiometry can help minimize this.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography using a gradient of ethyl acetate in hexanes is a reliable purification method.
-
Solvent Choice: The choice of solvent can influence the reaction rate and product purity. Acetic acid can act as both a solvent and a catalyst. For microwave synthesis, high-boiling polar solvents like DMF or NMP are often effective, although solvent-free conditions are environmentally preferable.
Conclusion
The one-pot, three-component synthesis of 6-(trifluoromethyl)quinazolinones from 5-(trifluoromethyl)isatoic anhydride is a robust and versatile method for accessing this important class of heterocyclic compounds. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate a diverse library of novel quinazolinone derivatives for further investigation in drug discovery and development programs. The protocols provided herein offer a solid foundation for synthesizing these valuable molecules, with ample room for optimization and adaptation to specific research needs.
References
-
Malinowski, Z. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 30(18), 3729. [Link]
-
Sulfur‐Promoted Synthesis of 2‐Aroylquinazolin‐4(3H)‐ones by Oxidative Condensation of Anthranilamide and Acetophenones. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Dabiri, M., Tisseh, Z. N., & Bahramian, B. (2011). Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. Comptes Rendus Chimie, 14(10), 919-926. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 268. [Link]
-
Al-Harbi, R. A. K. (2021). Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. Journal of Heterocyclic Chemistry, 58(4), 959-971. [Link]
-
Hassanzadeh, F., et al. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 14(1), 1-13. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 268. [Link]
-
El-Sayed, N. F., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(15), 1167-1183. [Link]
-
Abdelkhalek, A. S., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]
-
Malinowski, Z. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. ResearchGate. [Link]
-
O'Connor, J. M., et al. (2019). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. Organic & Biomolecular Chemistry, 17(32), 7563-7567. [Link]
-
A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of4(3H)-Quinazolinones. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Kumar, S., & Singh, S. (2012). Microwave assisted synthesis of quinazolinone using different bases. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 553-555. [Link]
-
Khusanov, D. N., et al. (2025). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Chemistry of Natural Compounds, 61(1), 123-127. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1042. [Link]
-
Hassanzadeh, F., et al. (2012). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(5), 1-7. [Link]
-
Zaytsev, A. V., et al. (2016). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-benzyl-2-[(E)-2-furyl-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1627-1632. [Link]
Sources
- 1. One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions [mdpi.com]
- 2. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines [organic-chemistry.org]
- 8. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]
- 9. Microwave assisted synthesis of quinazolinone - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
The Strategic Role of 6-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione in Modern Drug Discovery: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
While specific literature on 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is not abundant, its core structure, a trifluoromethylated isatoic anhydride, represents a highly strategic starting point in drug discovery. This guide elucidates the potential of this scaffold by deconstructing its key components—the trifluoromethyl group and the benzoxazinedione core—and provides detailed protocols for its synthesis, derivatization, and biological screening.
Introduction: A Scaffold of Strategic Importance
The quest for novel therapeutics is often a search for molecular frameworks that are both synthetically versatile and endowed with favorable pharmacological properties. The 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione scaffold, a derivative of isatoic anhydride, is a prime example of such a privileged starting point. Its utility stems from the synergistic combination of two key features:
-
The Trifluoromethyl (-CF3) Group: This ubiquitous functional group in medicinal chemistry is often referred to as a "bioisostere" for a methyl or chloro group, but its impact is far more profound.[1] The incorporation of a -CF3 group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3] Its strong electron-withdrawing nature can also modulate the acidity or basicity of nearby functional groups, influencing the molecule's pharmacokinetic profile.[1] Many successful drugs, such as fluoxetine (Prozac) and celecoxib (Celebrex), owe their efficacy in part to the presence of a trifluoromethyl group.[4]
-
The 2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (Isatoic Anhydride) Core: This heterocyclic system is a highly versatile and reactive intermediate.[5][6] It serves as a convenient precursor for a vast array of nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and quinolones, many of which possess significant biological activity.[7] The anhydride moiety is susceptible to nucleophilic attack, providing a straightforward handle for diversification and the construction of compound libraries.[5][6]
The combination of these two components in 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione creates a scaffold with immense potential for the discovery of new drugs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[8][9]
Physicochemical and Pharmacokinetic Implications
The strategic placement of a trifluoromethyl group on the benzoxazinedione scaffold has predictable and advantageous consequences for drug development, as summarized in the table below.
| Property | Influence of the Trifluoromethyl Group | Rationale |
| Metabolic Stability | Increased | The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging the drug's half-life.[2] |
| Lipophilicity | Increased | The -CF3 group is more lipophilic than a hydrogen or methyl group, which can enhance membrane permeability and cell uptake.[2] |
| Binding Affinity | Potentially Increased | The strong dipole of the -CF3 group can lead to favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions.[2] |
| Acidity/Basicity | Modulated | As a strong electron-withdrawing group, the -CF3 group can alter the pKa of nearby acidic or basic centers, affecting solubility and target engagement.[1] |
Application in Drug Discovery Workflow
The 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione scaffold can be integrated into a drug discovery program as a versatile building block for generating novel compound libraries. A typical workflow is outlined below.
Caption: Drug discovery workflow using the trifluoromethylated benzoxazinedione scaffold.
Experimental Protocols
Protocol 1: Synthesis of 6-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
This protocol describes a general method for the synthesis of the title compound from a commercially available starting material.
Materials:
-
2-Amino-4-(trifluoromethyl)benzoic acid
-
Phosgene (or a phosgene equivalent such as triphosgene)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve 2-amino-4-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous toluene.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas for 10-15 minutes.
-
Addition of Phosgene Source: While stirring, carefully add a solution of phosgene or a phosgene equivalent (e.g., triphosgene, 0.4 equivalents) in toluene to the reaction mixture at room temperature. Caution: Phosgene and its equivalents are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold toluene to remove any unreacted starting material.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione as a white solid.
Protocol 2: Synthesis of a 2-Substituted-6-(trifluoromethyl)quinazolin-4(3H)-one Library
This protocol details the use of 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione as a precursor for the synthesis of a library of quinazolinone derivatives.[10]
Materials:
-
6-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
-
A diverse set of primary amines or ammonium acetate
-
A diverse set of aldehydes
-
A suitable solvent (e.g., ethanol, acetic acid)
-
Catalyst (e.g., p-toluenesulfonic acid)[5]
Procedure (One-Pot, Three-Component Reaction):
-
Reaction Setup: In a reaction vessel, combine 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (1 equivalent), an aldehyde (1.1 equivalents), and a primary amine or ammonium acetate (1.2 equivalents) in a suitable solvent.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC. The reaction time will vary depending on the substrates used.
-
Work-up and Purification: Upon completion, cool the reaction mixture and isolate the crude product. Purify the individual library members using column chromatography or preparative HPLC.
Caption: Synthesis of quinazolinone derivatives from the title scaffold.
Protocol 3: In Vitro Biological Screening - Cell Viability (MTT) Assay
This protocol provides a general method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[11][12][13]
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Conclusion
The 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione scaffold represents a powerful tool in the arsenal of the medicinal chemist. By leveraging the advantageous properties of the trifluoromethyl group and the synthetic flexibility of the isatoic anhydride core, researchers can efficiently generate diverse libraries of novel heterocyclic compounds with a high potential for biological activity. The protocols outlined in this guide provide a solid foundation for the synthesis, derivatization, and preliminary biological evaluation of compounds based on this promising scaffold, paving the way for the discovery of the next generation of therapeutic agents.
References
- Bogdanov, A. V., & Mironov, V. F. (2016). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Chemistry of Heterocyclic Compounds, 52(2), 90–105.
-
Wikipedia. (2023, December 5). Isatoic anhydride. In Wikipedia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ISATOIC ANHYDRIDE. Retrieved from [Link]
- Duarte, F. J. S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- Patel, M., et al. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(4), 2891–2901.
- Bogdanov, A. V., & Mironov, V. F. (2016). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Chemistry of Heterocyclic Compounds, 52(2), 90-105.
-
Wikipedia. (2023, October 29). Trifluoromethyl group. In Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). Isatoic anhydride derivatives and applications thereof.
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Anshul Specialty Molecules. (n.d.). Isatoic anhydride. Retrieved from [Link]
-
ResearchGate. (2025). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]
-
National Center for Biotechnology Information. (1993). Chemistry of biologically active benzoxazinoids. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]
-
ResearchGate. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of isatoic anhydride derivatives (microreview). Retrieved from [Link]
-
Chemistry of Heterocyclic Compounds. (2016). SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rational design, synthesis, and biological activity of benzoxazinones as novel factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry of biologically active benzoxazinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isatoic Anhydride Reactions with Amines
Welcome to the Technical Support Center for Isatoic Anhydride Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reacting isatoic anhydride with amines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the reaction mechanisms and the rationale behind troubleshooting and optimization strategies. This resource is built on the pillars of scientific integrity, field-proven insights, and authoritative references to ensure your success in the laboratory.
Introduction: The Versatility and Challenges of Isatoic Anhydride
Isatoic anhydride is a highly valuable reagent in organic synthesis, prized for its ability to serve as a precursor to a wide array of nitrogen-containing heterocycles, most notably 2-aminobenzamides and quinazolinones. The reaction with amines is a cornerstone of its utility, providing a direct route to these important scaffolds. However, the reactivity of isatoic anhydride also presents challenges in the form of competing reaction pathways that lead to a variety of byproducts. Understanding and controlling these side reactions is critical for achieving high yields and purity of the desired product.
This guide will delve into the common byproducts encountered, their mechanisms of formation, and practical, field-tested strategies to mitigate their formation.
Core Reaction Pathway: Desired Synthesis of 2-Aminobenzamides
The primary reaction between isatoic anhydride and an amine involves a nucleophilic attack of the amine at the more electrophilic carbonyl group (C4), followed by a ring-opening and decarboxylation cascade to yield the desired 2-aminobenzamide.
Caption: Formation of 2,3-dihydroquinazolin-4(1H)-one byproduct.
Troubleshooting and Prevention:
-
Purity of Reagents: Ensure that the amine and any solvents used are free from aldehyde impurities. Aldehydes can be present as oxidation products in solvents or as impurities in the amine starting material. Purification of the amine and using freshly distilled solvents can mitigate this issue.
-
Reaction Conditions: The presence of an acid catalyst can promote the formation of quinazolinones. [1]If not required for the primary reaction, avoiding acidic conditions can suppress this side reaction.
-
Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also favor the cyclization to the quinazolinone. [2]Running the reaction at the lowest effective temperature can help to minimize this byproduct.
Issue 2: Formation of Benzoylene Urea Derivatives
Question: My reaction is producing a significant amount of a byproduct that appears to be a benzoylene urea. What causes this and how can I avoid it?
Answer:
The formation of benzoylene ureas is another potential side reaction. This pathway is favored when there is an attack at the C2 carbonyl of isatoic anhydride, leading to a ring-opening that forms an isocyanate intermediate, which then cyclizes.
Mechanism of Benzoylene Urea Formation:
The amine can attack the C2 carbonyl group of isatoic anhydride, leading to the formation of an unstable intermediate that rearranges to an isocyanate. This isocyanate can then undergo intramolecular cyclization to form the benzoylene urea.
Caption: Mechanism of benzoylene urea byproduct formation.
Troubleshooting and Prevention:
-
Steric Hindrance of the Amine: This side reaction is more prevalent with sterically hindered amines, which may favor attack at the less sterically hindered C2 carbonyl. [3]If possible, using a less sterically hindered amine can reduce the formation of this byproduct.
-
Reaction Temperature: Elevated temperatures can promote the formation of the isocyanate intermediate. [4]Conducting the reaction at a lower temperature can help to suppress this pathway.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents may favor the desired reaction, while protic solvents could potentially facilitate the rearrangement to the isocyanate. Experimenting with different solvents may be necessary to optimize the reaction for the desired product.
Issue 3: Self-Condensation of Isatoic Anhydride
Question: I am observing a byproduct that I have identified as anthraniloylanthranilic acid. What is causing the isatoic anhydride to react with itself?
Answer:
Isatoic anhydride can undergo self-condensation, particularly in the presence of moisture, to form anthraniloylanthranilic acid. [5] Mechanism of Self-Condensation:
In the presence of water, isatoic anhydride can hydrolyze to form anthranilic acid. The amino group of the newly formed anthranilic acid can then act as a nucleophile and attack another molecule of isatoic anhydride, leading to the formation of anthraniloylanthranilic acid after ring opening and decarboxylation.
Caption: Self-condensation of isatoic anhydride to form anthraniloylanthranilic acid.
Troubleshooting and Prevention:
-
Anhydrous Conditions: The most critical factor in preventing this side reaction is to maintain strictly anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Isatoic Anhydride: Use high-purity isatoic anhydride. Older or improperly stored material may have absorbed atmospheric moisture, leading to the presence of anthranilic acid.
-
Order of Addition: Adding the amine to a solution of isatoic anhydride can help to ensure that the amine is the primary nucleophile present to react with the anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for reacting isatoic anhydride with amines?
The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF are commonly used and can facilitate the dissolution of isatoic anhydride. [6]However, the optimal solvent is often substrate-dependent. It is advisable to perform small-scale screening with a few different solvents (e.g., DMF, DMSO, toluene, or even solvent-free conditions) to determine the best conditions for your specific reaction. [7] Q2: How does temperature affect the reaction?
Temperature is a critical parameter. Generally, heating the reaction mixture can increase the reaction rate. [2]However, as discussed, higher temperatures can also promote the formation of byproducts such as benzoylene ureas and quinazolinones. [2][4]It is recommended to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC. If the reaction is sluggish, the temperature can be gradually increased.
Q3: What is the optimal stoichiometry of amine to isatoic anhydride?
Typically, a slight excess of the amine (1.1-1.2 equivalents) is used to ensure complete consumption of the isatoic anhydride. However, a large excess of the amine can sometimes lead to the formation of byproducts, so it is important to carefully control the stoichiometry.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. [6]By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the isatoic anhydride and the formation of the product and any byproducts.
Analytical Methods for Product and Byproduct Identification
Accurate identification and quantification of the desired product and any byproducts are crucial for reaction optimization.
High-Performance Liquid Chromatography (HPLC):
HPLC with UV detection is a powerful technique for separating and quantifying the components of the reaction mixture. A reverse-phase C18 column is often suitable.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically used.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm) is common.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are indispensable for the structural elucidation of the products and byproducts.
-
¹H NMR: Can be used to identify characteristic protons on the aromatic rings and the amide N-H protons.
-
¹³C NMR: Provides information about the carbon skeleton and can be particularly useful for identifying the carbonyl carbons of the different products.
Summary of Key Troubleshooting Strategies
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of desired 2-aminobenzamide | Incomplete reaction, side reactions, hydrolysis of starting material. | Increase reaction temperature cautiously, ensure anhydrous conditions, optimize stoichiometry. [2] |
| Presence of quinazolinone byproduct | Aldehyde impurities, acidic conditions. | Purify amine and solvents, avoid acidic catalysts. [8][1] |
| Formation of benzoylene urea | Sterically hindered amine, high temperature. | Use a less hindered amine if possible, lower the reaction temperature. [3][4] |
| Self-condensation to anthraniloylanthranilic acid | Presence of moisture. | Use oven-dried glassware, anhydrous solvents, and run under an inert atmosphere. [5] |
References
- Staiger, R. P., & Wagner, E. C. (1948). Isatoic Anhydride. I. Reactions with Primary and Secondary Amines and with Some Amides. The Journal of Organic Chemistry, 13(3), 347-353.
- Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1)
- Reaction of Isatoic Anhydride, Amine, and N,N′-Dialkyl Carbodiimides Under Solvent-Free Conditions: New and Efficient Synthesis of 3-Alkyl-2-(alkylamino)quinazolin-4(3H)-ones. Request PDF.
- isatoic anhydride condensation - Powered by XMB 1.9.11. Sciencemadness Discussion Board.
- Isatoic Anhydride. IV. Reactions with Various Nucleophiles.
- An In-depth Technical Guide to 2-Aminobenzamide: Discovery, History, and Core Applic
- isatoic anhydride - Organic Syntheses Procedure.
- Reaction of isatoic anhydride with a variety of primary amines and arom
- Isatoic Anhydride. IV. Reactions with Various Nucleophiles.
- Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
- Optimizing reaction conditions for 2-Aminobenzamide synthesis. Benchchem.
Sources
- 1. (PDF) N-Acylation of amides with acid anhydrides by way of dual activation using MgBr2·OEt2 [academia.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myttex.net [myttex.net]
- 4. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents [patents.google.com]
- 5. H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trifluoromethyl Heterocycle Synthesis
Welcome to the technical support center for trifluoromethyl heterocycle synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency and yield of their synthetic protocols. The introduction of a trifluoromethyl (CF3) group can dramatically improve the metabolic stability, lipophilicity, and bioavailability of heterocyclic compounds, making it a crucial modification in modern medicinal chemistry.[1][2] However, the synthesis of these molecules often presents unique challenges that can lead to suboptimal yields.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and foundational knowledge, helping you to understand the causality behind experimental outcomes and make informed decisions to optimize your reactions.
Section 1: Troubleshooting Guide for Low Yields
This section addresses the most common issues encountered during the synthesis of trifluoromethylated heterocycles in a practical question-and-answer format.
Problem Area: Reagent Choice and Reactivity
Question: My reaction shows low conversion, and I suspect my trifluoromethylating reagent is the issue. How do I select the right reagent and ensure its efficacy?
Answer: The success of a trifluoromethylation reaction is fundamentally tied to the choice of the CF3 source and its compatibility with your substrate and reaction mechanism. There are three primary classes of reagents: radical, electrophilic, and nucleophilic.
-
Causality of the Problem: A mismatch between the electronic nature of your heterocycle and the CF3 source is a common cause of failure. Electron-rich heterocycles are generally better suited for electrophilic or radical trifluoromethylation, while electron-deficient systems may require nucleophilic approaches or specific radical conditions.[3][4] Reagent stability is also critical; many trifluoromethylating agents are sensitive to moisture or air, leading to decomposition and loss of reactivity.
-
Troubleshooting & Solutions:
-
Verify Reagent Type vs. Substrate: For electron-rich systems like pyrroles or indoles, radical methods using sources like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) or photoredox-activated reagents (e.g., CF3SO2Cl) are often effective.[3][5] For electron-deficient pyridines, radical C-H trifluoromethylation has also proven successful.[3][4] Electrophilic reagents, such as Umemoto's or Togni's reagents, are powerful but can be aggressive; they react well with soft nucleophiles and activated aromatic systems.[6]
-
Assess Reagent Quality: Use freshly opened or properly stored reagents. Benchtop stable solids like the Langlois reagent are generally reliable.[3][4] For sensitive reagents, consider titrating a small sample to determine its active concentration before committing to a large-scale reaction.
-
Consider a "Building Block" Strategy: If direct trifluoromethylation consistently fails, an alternative is to use a synthon that already contains the CF3 group and build the heterocycle around it.[7] This approach offers excellent regiocontrol, although it may involve a longer synthetic route. For example, trifluoroacetimidoyl chlorides or β-trifluoromethyl α,β-unsaturated ketones are versatile building blocks for constructing a variety of heterocycles.[7]
-
Problem Area: Reaction Condition Optimization
Question: My reaction is sluggish and gives a low yield, or it produces a complex mixture of side products. What reaction parameters should I focus on optimizing?
Answer: Poor yield and selectivity often stem from suboptimal reaction conditions. Temperature, solvent, concentration, and the rate of reagent addition are critical variables that control reaction kinetics and the prevalence of side reactions.
-
Causality of the Problem:
-
Sluggish Reactions: Insufficient thermal energy or poor solubility of reactants can lead to slow reaction rates and incomplete conversion.
-
Side Products: Unproductive reactions between the oxidant and the CF3 source, or over-reactivity with the substrate, can consume reagents and generate impurities.[3] For radical reactions, poor regioselectivity is an ongoing challenge that must be managed.[8]
-
-
Troubleshooting & Solutions:
-
Rate of Addition: For reactions involving a potent oxidant (like tBuOOH with Langlois' reagent), slow, controlled addition via a syringe pump is crucial.[4] Mixing all reagents at once can lead to a rapid, exothermic reaction that favors unproductive pathways where the oxidant and CF3 source consume each other.[3] This single change can dramatically improve yield.
-
Solvent Choice: Solvent can influence the solubility of reagents and intermediates and, in some cases, even the reaction's regioselectivity.[3] For radical reactions, a biphasic system (e.g., CH2Cl2/H2O) is often effective.[3] For cyclization reactions, switching to a higher-boiling solvent might allow for higher reaction temperatures, increasing the reaction rate.[9]
-
Temperature and Concentration: Systematically screen the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate decomposition.[9] A Design of Experiments (DoE) approach can efficiently identify the optimal balance of temperature and residence time, especially in flow chemistry setups.[9]
-
Catalyst and Additives: In metal-catalyzed or photoredox reactions, the choice of catalyst, ligand, and any additives is paramount. For instance, in some Bi-catalyzed trifluoromethylations, the addition of a base like CsF or K2CO3 is beneficial to prevent catalyst decomposition.[5]
-
Problem Area: Work-up and Product Isolation
Question: I see a good yield by NMR in the crude reaction mixture, but my isolated yield is significantly lower. What's going wrong?
Answer: This is a common issue, particularly with smaller, more functionalized trifluoromethylated heterocycles. The problem often lies in the volatility of the product.
-
Causality of the Problem: The CF3 group can increase the volatility of a molecule compared to its non-fluorinated analog. Significant amounts of the product can be lost during solvent removal under reduced pressure (e.g., rotary evaporation) or during column chromatography.[3]
-
Troubleshooting & Solutions:
-
Avoid High Vacuum: Do not use a rotary evaporator or high vacuum to remove the solvent if your product is volatile.[3] Instead, carefully extract the product into a suitable low-boiling solvent (like diethyl ether or pentane) and consider concentrating it at atmospheric pressure with a gentle stream of nitrogen.
-
Optimize Extraction: Perform extractions with care, ensuring the correct pH to keep your product in the organic layer. Back-extraction of the aqueous layer can help recover more product.
-
Alternative Purification: If volatility is a major issue, consider alternative purification methods such as preparative thin-layer chromatography (TLC) or crystallization, which avoid high vacuum conditions.
-
Section 2: Key Experimental Protocols
To provide a practical starting point, here are two validated protocols for common trifluoromethylation strategies.
Protocol 1: Direct C-H Trifluoromethylation of an Electron-Deficient Heterocycle
This protocol is adapted from the work of Baran and coworkers and utilizes the robust Langlois' reagent.[3][4]
Objective: To synthesize 2-trifluoromethyl-4-acetylpyridine.
Materials:
-
4-acetylpyridine
-
Sodium trifluoromethanesulfinate (CF3SO2Na)
-
tert-Butyl hydroperoxide (tBuOOH), 70 wt. % in H2O
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated aqueous NaHCO3 solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-acetylpyridine (1.0 mmol, 1.0 equiv).
-
Add CF3SO2Na (3.0 mmol, 3.0 equiv).
-
Add DCM (5 mL) and deionized water (5 mL). Stir vigorously to create an emulsion.
-
Prepare a solution of tBuOOH (3.0 mmol, 3.0 equiv) in a separate vial.
-
Using a syringe pump, add the tBuOOH solution to the reaction mixture over a period of 1 hour. (Critical Step: Slow addition is key to high yield) .[4]
-
Allow the reaction to stir at room temperature for an additional 2 hours after the addition is complete. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous NaHCO3 solution (10 mL).
-
Separate the layers. Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.
-
Filter the solution and carefully concentrate the solvent. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Cyclization to Form a Trifluoromethylated Heterocycle in Flow
This two-step protocol, inspired by work on continuous-flow synthesis, is ideal for constructing N-fused heterocycles.[9]
Objective: Synthesize 2-(trifluoromethyl)imidazo[1,2-a]pyridine.
Step A: Trifluoroacetamide Formation
-
In a continuous-flow setup with a coil reactor (e.g., 26 mL), prepare a solution of pyridin-2-ylmethanamine (1.0 equiv) in DCM.
-
Prepare a separate solution of trifluoroacetic acid (TFA, 1.1 equiv) and a peptide coupling reagent like T3P (1.2 equiv) in DCM.
-
Pump both solutions into a T-mixer to combine them before they enter the heated reactor coil.
-
Maintain the reactor at 50 °C with a residence time of 12 minutes.[9]
-
Collect the output, wash with water and brine, dry, and concentrate to obtain the intermediate, 2,2,2-trifluoro-N-(pyridin-2-ylmethyl)acetamide. Purify if necessary.
Step B: Dehydrative Cyclization
-
Prepare a solution of the purified acetamide intermediate (1.0 equiv) and triethylamine (TEA, 2.6 equiv) in THF.
-
Prepare a separate solution of trifluoroacetic anhydride (TFAA, 2.4 equiv) in THF.
-
Using a flow reactor, pump the two solutions into a T-mixer before entering a reactor coil heated to 80 °C under a back-pressure of 6 bar.[9]
-
Set the flow rates to achieve a residence time of 30 minutes.
-
Collect the product stream, quench with saturated NaHCO3 solution, extract with ethyl acetate, dry, and purify by chromatography to yield the final product.
Section 3: Visualized Workflows and Data
Troubleshooting Decision Tree
This workflow helps diagnose and solve common issues leading to low yields.
Caption: A decision tree for troubleshooting low yields in trifluoromethylation reactions.
Simplified Radical Trifluoromethylation Pathway
This diagram illustrates the key steps in a photoredox-catalyzed C-H trifluoromethylation.
Caption: Simplified mechanism for photoredox-catalyzed radical trifluoromethylation.
Table 1: Comparison of Trifluoromethylation Strategies
| Strategy | Mechanism | Typical Reagents / Precursors | Advantages | Common Challenges |
| Direct C-H Trifluoromethylation | Radical | CF3SO2Na, CF3SO2Cl, Togni Reagent II | Atom economical; good for late-stage functionalization; avoids pre-functionalization.[3] | Regioselectivity can be poor[8]; may require optimization of oxidants/catalysts. |
| Cyclization with CF3 Building Blocks | Cycloaddition, Condensation | 3,3,3-Trifluoropropene derivatives, Trifluoroacetimidoyl chlorides, Trifluoroacetyl derivatives[7] | Excellent regiocontrol; access to diverse heterocyclic cores. | Longer synthetic routes; availability of starting materials can be a limitation. |
| Electrophilic Trifluoromethylation | Electrophilic Attack | Umemoto Reagents, Togni Reagent I | Effective for electron-rich substrates and soft nucleophiles.[6] | Reagents can be expensive; may not be suitable for electron-deficient heterocycles. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches to synthesizing trifluoromethylated heterocycles? There are two main strategies: (1) the direct introduction of a CF3 group onto a pre-formed heterocyclic core, and (2) the use of a CF3-containing building block in a cyclization reaction to construct the heterocyclic ring.[7] The choice depends on factors like the desired regiochemistry, the availability of starting materials, and the tolerance of functional groups on the substrate.
Q2: When should I choose a direct C-H functionalization over a building block approach? A direct C-H functionalization is often preferred in late-stage synthesis, for example, when modifying a complex drug molecule, because it avoids re-synthesis from scratch.[3] It is also more atom-economical. However, if you need a specific regioisomer that is not favored by the innate reactivity of the heterocycle, or if direct methods give inseparable mixtures, a building block approach provides superior control.[7][8]
Q3: What are the most critical safety precautions when handling trifluoromethylating reagents? Many trifluoromethylation reactions involve strong oxidants, potentially exothermic processes, or generate corrosive byproducts like HF.
-
Thermal Safety: Be aware of the potential for thermal runaway, especially when mixing reagents like TFAA and a base, or when using strong oxidants.[9] The maximum temperature of the synthesis reaction (MTSR) should be considered, which is the sum of the reaction temperature and the adiabatic temperature rise (MTSR = Treaction + ΔTad).[9]
-
Handling Reagents: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Quenching: Quench reactions carefully, especially those with residual oxidants or highly reactive species. A slow addition to a quenching solution is recommended.
References
-
Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC.[Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]
-
Zaslavsky, B., & Le-Khac, D. (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. ResearchGate.[Link]
-
Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(7), 893-926. [Link]
-
McTeague, T. A., Renga, R. M., & Taylor, M. T. (2025). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Organic Letters.[Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 10, 3054-3060. [Link]
-
Wang, D., & Martin-Montero, R. (2021). Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. Journal of the American Chemical Society, 143(30), 11421–11427. [Link]
-
Gemo, M., Rincón, J. A., & Mateos, C. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(24), 10269–10279. [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS, 108(35), 14411-14415. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of Compounds from 5-(Trifluoromethyl)isatoic Anhydride
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical juncture in the discovery pipeline. 5-(Trifluoromethyl)isatoic anhydride is a versatile scaffold, prized for the introduction of the trifluoromethyl (-CF3) group, a moiety known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides an in-depth technical comparison of the biological activities of key compound classes derived from this valuable precursor, supported by experimental data and detailed validation protocols.
The Strategic Advantage of the 5-(Trifluoromethyl) Moiety
The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing ionization state and receptor interaction. Furthermore, the C-F bond's high strength enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[3] These properties collectively contribute to improved pharmacokinetic and pharmacodynamic profiles, making 5-(trifluoromethyl)isatoic anhydride an attractive starting point for generating novel bioactive molecules.
Comparative Analysis of Biological Activities
Derivatives of 5-(trifluoromethyl)isatoic anhydride have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] This section will delve into a comparative analysis of these activities, presenting key compound classes and their performance in validated assays.
Table 1: Comparative Biological Activities of Compound Classes Derived from 5-(Trifluoromethyl)isatoic Anhydride and Analogs
| Compound Class | Biological Activity | Key Targets | Example Compound/Analog | Performance Metric (IC50/MIC) | Reference |
| Quinazolinones | Anticancer, Antimicrobial | EGFR, DNA Gyrase | 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives | MIC: 0.78-12.5 µg/mL (M. tuberculosis) | [4] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | GI50: <0.01 µM (NCI-60 panel) | [3] | |||
| Pyrimidines | Anticancer | EGFR | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u) | IC50: 0.091 µM (EGFR kinase), 0.35 µM (A549 cells) | |
| Indoline-diones | Antiviral | Viral polymerases | 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative (Compound 9) | IC50: 0.0027 µM (H1N1) | [7] |
| Phenylbenzohydrazides | Anti-inflammatory | COX-1, COX-2, Cytokines | Analog: INL-11 (from isatoic anhydride) | Significant reduction in cell migration and cytokine production | [8] |
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of 5-(trifluoromethyl)isatoic anhydride have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and survival.
A. Quinazolinones and Pyrimidines as EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its aberrant activation driving the proliferation of various tumors.[6] Quinazolinones and pyrimidines synthesized from 5-(trifluoromethyl)isatoic anhydride can be potent EGFR inhibitors.
The trifluoromethyl group often enhances the binding affinity of these compounds to the ATP-binding pocket of the EGFR kinase domain, leading to potent inhibition of downstream signaling. This inhibition can induce cell cycle arrest and apoptosis in cancer cells.[9]
Caption: EGFR signaling pathway and inhibition by trifluoromethyl-quinazolinones.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of synthesized compounds against EGFR kinase.
1. Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar[10]
-
384-well plates
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
Add 1 µL of each compound dilution to the wells of a 384-well plate.
-
Add 2 µL of EGFR enzyme solution to each well.[10]
-
Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction.[10]
-
Incubate the plate at room temperature for 60 minutes.[10]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[10]
-
Incubate for 40 minutes at room temperature.[10]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
Incubate for 30 minutes at room temperature.[10]
-
Read the luminescence using a plate reader.[10]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Causality Behind Experimental Choices: The use of a recombinant kinase domain allows for a direct assessment of the compound's effect on the target enzyme without the complexity of a cellular environment. The ADP-Glo™ assay is a robust, high-throughput method that measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.
II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Phenylbenzohydrazides, which can be synthesized from isatoic anhydrides, have demonstrated significant anti-inflammatory properties.[8]
These compounds are thought to exert their effects by inhibiting the production of pro-inflammatory mediators such as cytokines (IL-6, IL-1β, TNF-α) and nitric oxide (NO).[8] The trifluoromethyl group can potentially enhance the potency and selectivity of these compounds.
Caption: Workflow for validating anti-inflammatory activity.
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol details the evaluation of a compound's ability to suppress the production of inflammatory mediators in cultured macrophages.
1. Reagents and Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) and supplements
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Dexamethasone)
-
Griess Reagent for NO measurement
-
ELISA kits for cytokine measurement (TNF-α, IL-6, IL-1β)
-
96-well cell culture plates
2. Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or positive control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitric oxide in the supernatant using the Griess Reagent.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Determine the dose-dependent inhibitory effect of the compounds on the production of these inflammatory mediators.
Trustworthiness of the Protocol: This assay is a standard and widely accepted method for evaluating the anti-inflammatory potential of compounds. The use of LPS, a component of the outer membrane of Gram-negative bacteria, reliably induces a pro-inflammatory response in macrophages, providing a robust system for assessing the efficacy of inhibitors.
III. Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antibiotic-resistant strains of bacteria necessitates the development of new antimicrobial agents. Quinazolinone derivatives have a long history of antimicrobial activity, and those bearing a trifluoromethyl group are of particular interest.[11][12] These compounds can act via various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase.[13]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
1. Reagents and Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds dissolved in DMSO
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
2. Assay Procedure:
-
Prepare serial two-fold dilutions of the test compounds and positive controls in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Expertise in Interpretation: A low MIC value indicates high potency of the compound against the tested microorganism. It is crucial to compare the MIC values of the test compounds with those of standard antibiotics to assess their relative efficacy. Further studies, such as determining the minimum bactericidal concentration (MBC), can distinguish between bacteriostatic and bactericidal activity.
Conclusion
5-(Trifluoromethyl)isatoic anhydride serves as a powerful and versatile starting material for the synthesis of a diverse array of biologically active compounds. The strategic incorporation of the trifluoromethyl group can significantly enhance the therapeutic potential of the resulting molecules. This guide provides a framework for the comparative validation of the anticancer, anti-inflammatory, and antimicrobial activities of these derivatives. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to rigorously evaluate their novel compounds and accelerate the journey from chemical synthesis to potential therapeutic application.
References
-
Gao, C., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2377-2393. Available from: [Link]
-
Vaskevych, A., et al. (2023). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 28(22), 7559. Available from: [Link]
-
Saczewsk, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5283. Available from: [Link]
-
de Farias, F. C., et al. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Pharmaceuticals, 15(12), 1547. Available from: [Link]
-
Pathak, V., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7338. Available from: [Link]
-
Luzhna, S. A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(5), 589-597. Available from: [Link]
-
Eldin, R. R. E., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Pharmaceuticals, 16(9), 1247. Available from: [Link]
-
Al-Suhaibani, S. S., et al. (2022). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Journal of Chemistry, 2022, 1-13. Available from: [Link]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Available from: [Link]
- Al-Obaid, A. M. (2020). Synthetic studies toward biologically active quinazolinones. University of Massachusetts Dartmouth.
-
da Silva, A. C. S., et al. (2022). Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives. Molecules, 27(15), 4983. Available from: [Link]
- Sohrabi, M. J., et al. (2023). Design and synthesis of new derivatives with anticancer activity.
- Patel, P. R., et al. (2021). New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. Asian Pacific Journal of Health Sciences, 8(2), 61-66.
-
El-Naggar, M., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1855-1873. Available from: [Link]
-
Chen, X., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 8(11), 1259-1277. Available from: [Link]
- Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 118-124.
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Available from: [Link]
- Al-Suwaidan, I. A., et al. (2021). Biological Activity of Quinazolinones. IntechOpen.
- Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
-
Al-Masoudi, N. A., et al. (2022). Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. Molecules, 27(19), 6653. Available from: [Link]
-
Asadi, A., et al. (2018). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Research in Pharmaceutical Sciences, 13(6), 521-532. Available from: [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Research Portal [repository.lib.umassd.edu]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 5-(Trifluoromethyl)isatoic Anhydride
Introduction: Beyond Standard Reagents in Bioconjugation and Drug Discovery
In the landscape of bioconjugation and medicinal chemistry, the reliable formation of stable amide bonds is paramount. For decades, N-Hydroxysuccinimide (NHS) esters have been the workhorse for acylating primary amines on proteins and other biomolecules. However, the quest for enhanced performance, improved stability, and novel functionalities has led researchers to explore alternative reagents. Among these, isatoic anhydrides have emerged as a compelling class of compounds.[1] They offer a unique "self-cleaning" mechanism where the only byproduct of aminolysis is carbon dioxide, simplifying purification protocols.[2]
This guide provides an in-depth evaluation of a particularly interesting derivative: 5-(trifluoromethyl)isatoic anhydride . The introduction of a trifluoromethyl (-CF3) group can significantly alter the physicochemical properties of a molecule, impacting its reactivity, stability, and the characteristics of the final conjugate.[3] We will dissect the cost-effectiveness of this reagent not merely as a purchase price but as a holistic value proposition, weighing its performance against that of unsubstituted isatoic anhydride and the widely used NHS esters. This analysis is tailored for researchers, scientists, and drug development professionals who seek to optimize their synthetic strategies.
The Impact of the Trifluoromethyl Group: A Game of Electron Withdrawal
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[4] This electronic effect is central to understanding the behavior of 5-(trifluoromethyl)isatoic anhydride.
-
Enhanced Reactivity: The carbonyl carbons of the anhydride are rendered more electrophilic by the electron-withdrawing -CF3 group. This heightened electrophilicity is anticipated to accelerate the rate of nucleophilic attack by primary amines, potentially leading to faster reaction times and the possibility of using milder reaction conditions compared to non-fluorinated analogs. The increased acidity of the N-H bond in the isatoic anhydride nucleus can also facilitate its reactions.[5]
-
Modified Physicochemical Properties: The -CF3 group is known to increase the lipophilicity of a molecule, which can be advantageous for cell permeability in drug discovery applications.[3] It can also enhance the metabolic stability of the resulting bioconjugate by shielding adjacent bonds from enzymatic degradation.
-
Unique Spectroscopic Signature: The presence of fluorine can be exploited for ¹⁹F NMR studies, providing a valuable analytical tool for characterizing the final product without the need for additional labels.
Comparative Analysis: Performance Against Key Alternatives
| Feature | 5-(Trifluoromethyl)isatoic Anhydride | Unsubstituted Isatoic Anhydride | N-Hydroxysuccinimide (NHS) Esters |
| Reactivity | High (inferred) | Moderate | High |
| Byproducts | Amine-derivatized anthranilamide + CO₂ | Amine-derivatized anthranilamide + CO₂ | N-Hydroxysuccinimide |
| Purification | Generally straightforward | Generally straightforward | Requires removal of NHS byproduct |
| Reagent Stability | Moderate hydrolytic stability[6] | Moderate hydrolytic stability[6] | Susceptible to hydrolysis |
| Conjugate Stability | Stable amide bond | Stable amide bond | Stable amide bond |
| Added Functionality | -CF₃ group for potential biological/analytical benefits | None | None |
Reactivity and Reaction Kinetics
The electron-withdrawing nature of the trifluoromethyl group is expected to make 5-(trifluoromethyl)isatoic anhydride more reactive towards nucleophiles than its unsubstituted counterpart.[5] This could translate to faster reaction completion or the ability to perform conjugations at lower temperatures or with lower reagent excesses, contributing to cost savings in terms of time and materials. While NHS esters are also highly reactive, the reaction with isatoic anhydrides proceeds via a different mechanism that avoids the release of a solid byproduct.
Stability of the Reagent and Final Conjugate
All cyclic anhydrides are susceptible to hydrolysis, and this is a critical consideration for reactions in aqueous buffers.[6] While the electron-withdrawing -CF3 group enhances reactivity with amines, it may also increase the rate of hydrolysis. Therefore, careful control of reaction conditions is crucial. The resulting amide bond formed from any of these reagents is generally very stable.[7]
Cost-Effectiveness Evaluation: A Holistic View
A simple comparison of the price per gram can be misleading. A comprehensive cost-effectiveness analysis must consider the entire workflow and the desired outcome.
| Reagent | Approximate Cost per Gram (USD) | Key Cost-Effectiveness Considerations |
| 5-(Trifluoromethyl)isatoic Anhydride | ~$150 - $300 | Higher upfront cost, but potential for faster reactions, higher yields, and added value from the -CF3 group in the final product. Simplified purification due to gaseous byproduct. |
| 5-Fluoroisatoic Anhydride | ~$15 - $45[2][8] | Lower cost than the -CF3 analog, offering some of the benefits of fluorination. |
| 5-Chloroisatoic Anhydride | ~$10 - $65[9][10][11][12][13] | A more economical substituted isatoic anhydride, though the electronic effects of chlorine are less pronounced than fluorine. |
| Unsubstituted Isatoic Anhydride | ~$1 - $5 | Lowest initial cost, but potentially slower reaction times and lower yields compared to activated derivatives. |
| N-Succinimidyl Acetate (as a simple NHS ester) | ~$13 - $25[14][15][16][17] | Moderate cost, but requires an additional purification step to remove the NHS byproduct. |
| Fluorescein Isothiocyanate (FITC - for labeling) | ~$187 - $474[6][18][19][20][21] | High cost, but provides a fluorescent label. Represents a different class of amine-reactive reagents. |
The value proposition of 5-(trifluoromethyl)isatoic anhydride lies in applications where:
-
Rapid reaction kinetics are crucial.
-
The unique properties imparted by the -CF3 group (e.g., increased metabolic stability, altered lipophilicity) are beneficial for the final application, such as in drug development.
-
Simplified purification is a priority.
Visualizing the Chemistry and Workflow
To better understand the practical application of 5-(trifluoromethyl)isatoic anhydride, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: Reaction mechanism of 5-(trifluoromethyl)isatoic anhydride with a primary amine.
Caption: A typical workflow for protein bioconjugation.
Caption: Decision flowchart for selecting an acylation reagent.
Experimental Protocols
The following protocols are representative examples and should be optimized for specific applications.
Protocol 1: Labeling a Protein with 5-(Trifluoromethyl)isatoic Anhydride
Objective: To covalently attach the 2-amino-5-(trifluoromethyl)benzoyl group to primary amines (e.g., lysine residues) of a protein.
Materials:
-
Protein of interest (e.g., BSA) at 5-10 mg/mL in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). The buffer must be free of primary amines (e.g., Tris).
-
5-(Trifluoromethyl)isatoic anhydride
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer at the desired concentration.
-
Prepare Reagent Stock Solution: Immediately before use, dissolve 5-(trifluoromethyl)isatoic anhydride in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction: a. To the protein solution, add a calculated amount of the 5-(trifluoromethyl)isatoic anhydride stock solution to achieve a desired molar excess (e.g., 10- to 20-fold molar excess of the reagent over the protein). b. Gently mix and incubate the reaction at room temperature for 1-2 hours with gentle stirring.
-
Purification: a. Apply the reaction mixture to a pre-equilibrated size-exclusion chromatography column. b. Elute with a suitable buffer (e.g., PBS, pH 7.4) to separate the labeled protein from unreacted reagent and the anthranilate byproduct.
-
Characterization: a. Measure the protein concentration (e.g., using a BCA assay). b. Characterize the extent of labeling using techniques such as mass spectrometry or by UV-Vis spectrophotometry if the introduced chromophore has a distinct absorbance.
Causality Behind Experimental Choices:
-
pH 8.5 Buffer: The amino groups on the protein need to be deprotonated to be nucleophilic. A pH of 8.5 ensures a sufficient concentration of reactive primary amines.
-
Anhydrous Solvent for Reagent: Isatoic anhydrides are sensitive to moisture. Using an anhydrous solvent for the stock solution minimizes hydrolysis of the reagent before it can react with the protein.
-
Molar Excess: A molar excess of the labeling reagent drives the reaction towards completion, ensuring a higher degree of labeling.
Protocol 2: Synthesis of a Fluorescent Probe using 5-(Trifluoromethyl)isatoic Anhydride
Objective: To synthesize a fluorescent probe by reacting 5-(trifluoromethyl)isatoic anhydride with an amine-containing fluorophore.
Materials:
-
Amine-functionalized fluorophore (e.g., an amino-coumarin)
-
5-(Trifluoromethyl)isatoic anhydride
-
Anhydrous pyridine or another suitable organic solvent
-
Silica gel for column chromatography
-
TLC plates
-
NMR spectrometer, mass spectrometer, and fluorometer for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine-functionalized fluorophore in anhydrous pyridine.
-
Addition of Reagent: Add an equimolar amount of 5-(trifluoromethyl)isatoic anhydride to the solution.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC.
-
Workup and Purification: a. Remove the pyridine under reduced pressure. b. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: a. Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. b. Characterize the photophysical properties (absorption and emission spectra, quantum yield) of the fluorescent probe.[22]
Causality Behind Experimental choices:
-
Anhydrous Pyridine: Pyridine serves as both a solvent and a base to neutralize any acidic byproducts and to facilitate the reaction. Its anhydrous nature is critical to prevent hydrolysis of the isatoic anhydride.
-
Inert Atmosphere: Prevents the introduction of atmospheric moisture which could lead to unwanted side reactions.
-
TLC Monitoring: Allows for real-time tracking of the reaction's progress to determine the optimal reaction time.
Conclusion: A High-Performance Reagent for Demanding Applications
5-(Trifluoromethyl)isatoic anhydride represents a specialized reagent that offers significant potential advantages in specific contexts. While its upfront cost is higher than that of unsubstituted isatoic anhydride and some common bioconjugation reagents, its cost-effectiveness becomes apparent when considering the entire experimental workflow and the desired properties of the final product.
The enhanced reactivity imparted by the trifluoromethyl group can lead to faster and more efficient reactions, saving valuable time and resources. The "self-cleaning" nature of the reaction simplifies purification, a significant consideration in multi-step syntheses and the preparation of high-purity bioconjugates. Most importantly, the incorporation of the -CF3 moiety can bestow unique and desirable properties on the final molecule, such as increased metabolic stability and altered lipophilicity, which are highly sought after in drug discovery and development.
For researchers and drug development professionals working on projects where performance, stability, and unique molecular properties are paramount, 5-(trifluoromethyl)isatoic anhydride is a compelling and cost-effective choice that warrants serious consideration.
References
-
Isatoic anhydride. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Fessler, A., Garmon, C., Heavey, T., Fowler, A., & Ogle, C. (2017). Water-soluble and UV traceable isatoic anhydride-based reagents for bioconjugation. Organic & Biomolecular Chemistry, 15(45), 9599–9602. [Link]
-
Gaspar, A., & Matos, M. J. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Zhang, Y., & Sigman, M. S. (2021). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. ACS Omega, 6(48), 32585–32595. [Link]
-
Di Giamberardino, A., et al. (2021). Synthesis and biological characterization of a new fluorescent probe for vesicular trafficking based on polyazamacrocycle derivative. PubMed. [Link]
-
Oakwood Chemical. (n.d.). 5-Chloroisatoic anhydride. Retrieved January 26, 2026, from [Link]
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved January 26, 2026, from [Link]
-
Ottokemi. (n.d.). Fluorescein isothiocyanate,10%. Retrieved January 26, 2026, from [Link]
-
Thermo Fisher Scientific. (n.d.). Fluorescein-5-Isothiocyanate (FITC 'Isomer I') 1 g. Retrieved January 26, 2026, from [Link]
-
Chemistry For Everyone. (2025, June 26). What Are Cyclic Anhydrides? [Video]. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable. The content is based on general chemical principles discussed in such educational videos.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. $2.05B to $3.14B: Protein Labeling Market Size, Trends & Forecast 2024–2030 [strategicmarketresearch.com]
- 9. Rates | TCMP - The Thermo Fisher Center for Multiplexed Proteomics [tcmp.hms.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. byjus.com [byjus.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of cost of preparing reagents in laboratory with cost of using commercial kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. usiena-air.unisi.it [usiena-air.unisi.it]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and biological characterization of a new fluorescent probe for vesicular trafficking based on polyazamacrocycle derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
For researchers and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, a compound belonging to the isatoic anhydride derivative family. The presence of a trifluoromethyl group necessitates a cautious and informed approach to its disposal. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds and established principles of hazardous waste management to ensure a high standard of safety and environmental stewardship.
Hazard Assessment and Chemical Profile
6-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a fluorinated derivative of isatoic anhydride. Isatoic anhydrides are known to be reactive intermediates in organic synthesis.[1][2] The trifluoromethyl group generally increases the compound's stability but can also contribute to the formation of hazardous decomposition products, such as hydrogen fluoride, under high temperatures.[3] Therefore, it is prudent to treat this compound as a hazardous substance with potential for skin and eye irritation, and toxicity if ingested or inhaled.[4][5]
Key Considerations:
-
Reactivity: While generally stable, isatoic anhydride derivatives can react with strong acids, bases, and nucleophiles.[1]
-
Toxicity: Assume the compound is harmful if swallowed, in contact with skin, or if inhaled, which is a common characteristic of similar chemical structures.[5]
-
Environmental Hazard: The environmental impact has not been fully determined. As a precaution, it should be considered harmful to aquatic life.[6]
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Based on the properties of isatoic anhydride derivatives and fluorinated organic compounds.[7][8] |
| Primary Hazards | Skin Irritant, Eye Irritant, Harmful if Swallowed/Inhaled | Inferred from structurally similar compounds.[4][5] |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases | To prevent uncontrolled reactions.[9] |
| Decomposition Products | Oxides of Carbon, Nitrogen, and Fluorine (including Hydrogen Fluoride) | Potential for release of toxic fumes upon thermal decomposition.[3] |
Personal Protective Equipment (PPE) and Safety Measures
When handling 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione for disposal, a comprehensive suite of PPE is mandatory to prevent exposure.
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9] If airborne dust is a concern, a NIOSH-approved respirator may be necessary.[9]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the safe disposal of solid 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione and contaminated materials.
Step 1: Waste Segregation
-
Solid Waste: Collect unadulterated, solid 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione in a designated, clean, and dry waste container.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a separate, clearly labeled hazardous waste bag or container.[7]
-
Liquid Waste: If the compound is in solution, do not mix it with other solvent waste streams unless compatibility has been confirmed. Collect it in a separate, labeled container for halogenated organic waste.[3]
Step 2: Waste Container Selection and Labeling
-
Container Type: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.[10] Ensure the container is compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione," and the approximate quantity.[3] Also, affix the appropriate hazard pictograms (e.g., irritant, health hazard).
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible chemicals.
-
Keep the container closed at all times except when adding waste.[10]
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[11]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled hazardous waste container.[9] Clean the spill area with an appropriate solvent and decontaminate the surface.
-
Large Spills: Evacuate the area and contact your institution's emergency response team immediately.[7]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[9] Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione.
Caption: Decision workflow for the safe disposal of 6-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione.
References
- Benchchem.
- Cole-Parmer. Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%.
- Google Patents.
- Fisher Scientific. SAFETY DATA SHEET - 4'-Nitro-2'-(trifluoromethyl)acetanilide.
- ResearchGate.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Sigma-Aldrich.
- Taylor & Francis Online.
- PubChem.
- Purdue University. Hazardous Waste Disposal Guidelines.
- Hysol.
- Cornell EHS. Chapter 7 - Management Procedures For Specific Waste Types.
- Google Patents.
- SynZeal.
- ResearchGate.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- INDOFINE Chemical Company, Inc. Safety Data Sheet - N-(CHLOROACETYL)-2-(TRIFLUOROMETHYL)ANILINE.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ethz.ch [ethz.ch]
- 4. fishersci.com [fishersci.com]
- 5. synzeal.com [synzeal.com]
- 6. msdspds.castrol.com [msdspds.castrol.com]
- 7. benchchem.com [benchchem.com]
- 8. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pfw.edu [pfw.edu]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
